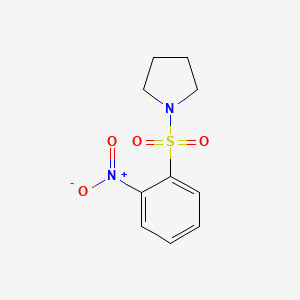

1-((2-Nitrophenyl)sulfonyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Sulfonamide Scaffolds in Contemporary Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. guidechem.com Its prevalence stems from its unique conformational flexibility and its ability to serve as a versatile scaffold for creating three-dimensional molecular architectures. This structural feature is crucial for enabling specific interactions with biological targets, making the pyrrolidine core a privileged scaffold in drug discovery. Many FDA-approved drugs incorporate the pyrrolidine ring, highlighting its importance in medicinal chemistry. In organic synthesis, chiral pyrrolidine derivatives are widely employed as organocatalysts, facilitating a variety of stereoselective transformations.

Contextualizing the 2-Nitrophenylsulfonyl Moiety within Advanced Synthetic and Mechanistic Studies

The 2-nitrophenylsulfonyl group, often abbreviated as "nosyl" or "Ns," is a critical tool in modern organic synthesis, primarily utilized as a protecting group for primary and secondary amines. The electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the N-H proton in a nosyl-protected amine, facilitating its deprotonation and subsequent alkylation or acylation reactions.

A key advantage of the nosyl group is its selective deprotection under mild conditions, which is orthogonal to many other amine protecting groups. Cleavage is typically achieved with a thiol nucleophile, such as thiophenol, in the presence of a mild base. This specific reactivity allows for the unmasking of the amine at a desired stage of a complex synthesis without disturbing other sensitive functional groups. This strategic use of the 2-nitrophenylsulfonyl moiety is a hallmark of advanced synthetic chemistry, enabling the efficient construction of intricate molecular targets.

Synthetic Approaches

The synthesis of 1-((2-nitrophenyl)sulfonyl)pyrrolidine is typically achieved through a standard nucleophilic substitution reaction. This involves the treatment of pyrrolidine with 2-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis is outlined below:

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Pyrrolidine, Dichloromethane (B109758) (or similar aprotic solvent) | 0 °C to room temperature | Dissolving the starting amine. |

| 2 | Triethylamine (B128534) (or another non-nucleophilic base) | Stirring at 0 °C | To act as an acid scavenger. |

| 3 | 2-Nitrobenzenesulfonyl chloride (added portion-wise) | Stirring, maintained at 0 °C, then warmed to room temperature | The electrophile for the sulfonylation of the pyrrolidine nitrogen. |

| 4 | Aqueous workup and extraction | Standard liquid-liquid extraction | To remove the base hydrochloride salt and other water-soluble impurities. |

| 5 | Purification | Column chromatography or recrystallization | To isolate the pure this compound product. |

This method is a robust and widely applicable procedure for the preparation of N-sulfonylated amines and is expected to provide this compound in good yield.

Detailed Research Findings

While specific research focused exclusively on this compound is limited, its chemical properties and utility can be inferred from studies on analogous N-nosylated compounds and its constituent parts. The primary role of this compound in a research context is as a synthetic intermediate.

Chemical Properties and Reactivity:

The key feature of this compound is the reactivity conferred by the nosyl group. The sulfonamide nitrogen is significantly less basic than the nitrogen in free pyrrolidine due to the strong electron-withdrawing effect of the 2-nitrophenylsulfonyl group. This property makes the pyrrolidine nitrogen stable to many reaction conditions.

The most significant chemical transformation involving this compound is the cleavage of the N-S bond to deprotect the pyrrolidine nitrogen. This reaction is a cornerstone of the Fukuyama amine synthesis, where nosyl amides are used as versatile precursors for mono- and di-substituted amines. The deprotection is typically carried out using a thiol and a base, such as potassium carbonate.

The presence of the 2-nitro group is crucial for this deprotection step. It activates the aromatic ring towards nucleophilic aromatic substitution, which is the mechanistic basis for the cleavage by the thiol reagent.

Structural and Spectroscopic Data:

Although detailed experimental spectra for this compound are not widely published, its structure can be confirmed by standard spectroscopic methods. In the ¹H NMR spectrum, one would expect to see characteristic multiplets for the pyrrolidine protons and signals in the aromatic region for the 2-nitrophenyl group. The ¹³C NMR spectrum would show corresponding signals for the aliphatic and aromatic carbons. Infrared (IR) spectroscopy would reveal strong absorption bands characteristic of the sulfonyl group (O=S=O) and the nitro group (NO₂). Mass spectrometry would confirm the molecular weight of the compound.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine |

| CAS Number | 327069-81-8 |

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353652 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-81-8 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Nitrophenyl Sulfonyl Pyrrolidine and Its Derivatives

Direct Sulfonamide Formation Strategies

The most straightforward approach to the synthesis of 1-((2-nitrophenyl)sulfonyl)pyrrolidine involves the direct formation of the sulfonamide bond between a pyrrolidine (B122466) precursor and a 2-nitrobenzenesulfonyl derivative.

Reactions Involving 2-Nitrobenzenesulfonyl Chloride with Pyrrolidine and Substituted Pyrrolidine Precursors

The reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine or its substituted analogues represents a primary and widely applicable method for the synthesis of the target sulfonamides. This reaction typically proceeds via a nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the N-S bond.

The general reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is crucial and is often a non-protic solvent like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724).

A general procedure involves dissolving the pyrrolidine precursor and the base in a suitable solvent, followed by the slow addition of 2-nitrobenzenesulfonyl chloride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. The reaction mixture is then typically stirred at room temperature until completion. Work-up usually involves washing the reaction mixture with aqueous solutions to remove the base hydrochloride and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography. acs.orggoogle.com

For instance, the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been reported using a general procedure where the appropriate amine is dissolved in dichloromethane with a base, followed by the addition of the sulfonyl chloride. acs.org While this example uses a different amine, the fundamental principle is directly applicable to the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Pyrrolidine | 2-Nitrobenzenesulfonyl chloride | Triethylamine / Pyridine | Dichloromethane / THF | 0 °C to room temperature |

| Substituted Pyrrolidine | 2-Nitrobenzenesulfonyl chloride | Potassium Carbonate | Acetonitrile | Room temperature |

Catalytic Approaches in the Synthesis of this compound Analogues

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules. Various catalytic strategies have been developed for the construction of the pyrrolidine ring, which can be applied to the synthesis of analogues of this compound.

Organocatalytic Cycloaddition Reactions Utilizing Pyrrolidine Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a prominent organocatalytic method for the enantioselective synthesis of substituted pyrrolidines. portico.orgresearchgate.net This strategy can be envisioned for the synthesis of this compound analogues by utilizing precursors bearing the 2-nitrophenylsulfonyl moiety.

In a typical reaction, an α-amino acid ester (often glycine (B1666218) or its derivatives) is condensed with an aldehyde to generate an azomethine ylide in situ. This dipole then reacts with a dipolarophile, such as an α,β-unsaturated aldehyde or ketone, in the presence of a chiral secondary amine catalyst (e.g., a prolinol derivative). The catalyst activates the dipolarophile by forming a chiral iminium ion, which then undergoes a highly stereocontrolled cycloaddition with the azomethine ylide.

To apply this to the synthesis of the target analogues, one could start with an N-(2-nitrophenylsulfonyl)amino acid ester. The reaction of this precursor with an aldehyde would generate an N-sulfonylated azomethine ylide. The subsequent organocatalyzed [3+2] cycloaddition with a suitable alkene would yield a highly functionalized pyrrolidine ring with the desired N-sulfonyl group already in place. This approach offers a convergent and stereoselective route to chiral analogues of this compound. rsc.orgrsc.orgnih.gov

| Dipole Precursor | Dipolarophile | Organocatalyst | Key Intermediate | Product |

| N-(2-nitrophenylsulfonyl)amino acid ester + Aldehyde | α,β-Unsaturated aldehyde/ketone | Chiral secondary amine (e.g., prolinol derivative) | N-sulfonylated azomethine ylide | Chiral N-(2-nitrophenylsulfonyl)pyrrolidine analogue |

Heteropolyacid-Catalyzed Syntheses of N-Sulfonyl Pyrrolidine-2,5-Diones

Heteropolyacids (HPAs) are efficient and environmentally friendly catalysts for a variety of organic transformations. A notable application is the synthesis of N-sulfonyl pyrrolidine-2,5-diones from sulfamides and succinic anhydride (B1165640). researchgate.netfigshare.com This methodology provides a route to derivatives of the target compound where the pyrrolidine ring is a succinimide.

The synthesis involves a three-step one-pot procedure: carbamoylation-sulfamoylation, deprotection, and condensation. In the key condensation step, a deprotected sulfamide (B24259) is reacted with succinic anhydride in the presence of a catalytic amount of a Dawson-type heteropolyacid, such as H6P2W18O62, in a solvent like acetonitrile under reflux conditions. researchgate.net

The use of HPAs as catalysts offers several advantages, including high yields, mild reaction conditions, and the potential for catalyst recovery and reuse. This method is particularly useful for preparing a library of N-sulfonyl pyrrolidine-2,5-dione derivatives by varying the substituent on the initial sulfamide. While this method does not directly yield this compound, it provides access to closely related dione (B5365651) analogues.

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Product |

| Deprotected Sulfamide | Succinic Anhydride | Dawson-type Heteropolyacid (e.g., H6P2W18O62) | Acetonitrile | N-Sulfonyl Pyrrolidine-2,5-dione |

Lewis Acid-Catalyzed Imino Diels-Alder Cycloaddition Reactions for Pyrrolidine Derivatives

The imino Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings. However, with appropriate substrates and catalysts, this methodology can be adapted for the construction of five-membered rings, including pyrrolidines. Lewis acid catalysis plays a crucial role in activating the imine dienophile and controlling the stereoselectivity of the cycloaddition. mdpi.comresearchgate.netrsc.orgdur.ac.uk

In the context of synthesizing this compound analogues, one could envision a reaction between an N-sulfonylated imine and a suitable diene. The 2-nitrophenylsulfonyl group on the imine nitrogen would act as a strong electron-withdrawing group, activating the imine for cycloaddition. A chiral Lewis acid could be employed to coordinate to the imine, thereby lowering its LUMO energy and inducing a facial-selective attack by the diene.

While the direct application of this method to the synthesis of the target compound is not extensively reported, the principles of Lewis acid-catalyzed imino Diels-Alder reactions provide a conceptual framework for the design of synthetic routes to novel N-sulfonylated pyrrolidine derivatives. The choice of Lewis acid, solvent, and reaction conditions would be critical in controlling the outcome and stereoselectivity of the reaction.

| Imine Component | Diene Component | Lewis Acid Catalyst | Potential Product |

| N-(2-nitrophenylsulfonyl)imine | Substituted diene | Chiral Lewis Acid (e.g., based on Al, B, Ti) | N-(2-nitrophenylsulfonyl)tetrahydropyridine or related structures |

Intramolecular Cyclization Strategies for Pyrrolidine Ring Construction

Intramolecular cyclization reactions are highly effective for the construction of cyclic systems, including the pyrrolidine ring. These strategies often offer excellent control over regioselectivity and stereoselectivity.

One such approach is the intramolecular aminooxygenation of alkenes. For example, α-substituted 4-pentenyl sulfonamides have been shown to undergo copper-promoted intramolecular aminooxygenation to favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity and in excellent yields. nih.gov This method could be directly applied to substrates bearing the N-(2-nitrophenyl)sulfonyl group to construct the corresponding substituted pyrrolidine ring.

Another powerful strategy is the intramolecular reductive cyclization of nitroalkenes. This method allows for the formation of saturated N-heterocycles in a single step from ω-nitro-alkenes. researchgate.net A precursor containing a nitro group at one end of a carbon chain and an N-(2-nitrophenylsulfonyl)amino group at the other could be designed to undergo reductive cyclization to form the desired pyrrolidine derivative.

Furthermore, microwave-promoted iminyl radical cyclizations of appropriately substituted precursors offer a rapid and efficient means to construct functionalized pyrrolines, which can then be reduced to the corresponding pyrrolidines. bohrium.com The application of these intramolecular cyclization strategies provides a versatile toolbox for the synthesis of a wide range of this compound derivatives with diverse substitution patterns.

| Cyclization Strategy | Starting Material | Key Transformation | Product |

| Intramolecular Aminooxygenation | N-(2-nitrophenylsulfonyl)-4-pentenylamine | Copper-promoted cyclization | Substituted this compound |

| Intramolecular Reductive Cyclization | ω-nitro-N-(2-nitrophenylsulfonyl)alkylamine | Reduction of nitro group and cyclization | This compound derivative |

| Iminyl Radical Cyclization | N-(2-nitrophenylsulfonyl)aminoalkene precursor | Microwave-promoted radical cyclization | Substituted 1-((2-nitrophenyl)sulfonyl)pyrroline |

Polyphosphate Ester (PPE)-Mediated Cyclizations of 4-(Sulfonamido)butanoic Acids to Pyrrolidin-2-ones

A notable and effective method for the synthesis of 1-(arylsulfonyl)pyrrolidin-2-ones involves the dehydrative cyclization of 4-(arylsulfonamido)butanoic acids using polyphosphate ester (PPE) as a condensing agent. nih.govtandfonline.comtandfonline.com This approach provides a cost-effective and synthetically useful route to N-substituted pyrrolidin-2-ones. tandfonline.com The reaction is typically performed by stirring the 4-(sulfonamido)butanoic acid precursor with PPE under anhydrous conditions at room temperature. tandfonline.com

Research has demonstrated that the efficiency of this cyclization can be significantly enhanced. The addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) to the PPE-mediated reaction has been shown to considerably reduce the reaction time while simultaneously increasing the product yield. tandfonline.comtandfonline.com For instance, reactions that require 25-30 hours with PPE alone can be completed in approximately 15 hours when DMAP is used as a co-catalyst, with yields improving from the 65-85% range to 72-92%. tandfonline.com This method is applicable to a range of substituted phenylsulfonyl derivatives, indicating its general utility in preparing these heterocyclic compounds. tandfonline.comtandfonline.com

| Precursor | Reagent(s) | Reaction Time (h) | Yield (%) | Reference |

| 4-(Substituted-phenylsulfonamido)butanoic acid | PPE | 25-30 | 65-85 | tandfonline.comtandfonline.com |

| 4-(Substituted-phenylsulfonamido)butanoic acid | PPE, DMAP (cat.) | ~15 | 72-92 | tandfonline.com |

Domino Intermolecular and Intramolecular SN2 Cyclizations for Fused Pyrrolidine Skeletons

Domino reactions, which involve a cascade of multiple bond-forming events in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures. One such application is the synthesis of fused pyrrolidine skeletons through a domino intermolecular and intramolecular SN2 cyclization sequence. This methodology has been effectively employed in the synthesis of the fused cyclohexane (B81311) and pyrrolidine core characteristic of Strychnos alkaloids.

In this approach, a suitable di-electrophilic substrate, such as a ditosylate, is treated with a nucleophilic sulfonamide, like p-toluenesulfonamide (B41071) (TsNH₂) or o-nitrobenzenesulfonamide (NsNH₂). The reaction proceeds via an initial intermolecular SN2 reaction, followed by a subsequent intramolecular SN2 cyclization to form the pyrrolidine ring. This process has been shown to proceed smoothly and in good yield, effectively avoiding competing E2 elimination reactions. The choice of the sulfonamide protecting group can influence the reaction conditions required. For example, using TsNH₂ may require elevated temperatures (60°C), while the more nucleophilic NsNH₂ can facilitate the reaction at room temperature.

| Ditosylate Substrate | Sulfonamide | Temperature (°C) | Yield (%) |

| Diastereomer 13b | TsNH₂ | 60 | 84 |

| Diastereomer 13b | NsNH₂ | r.t. to 60 | 93 |

Brønsted Acid-Catalyzed Intramolecular Hydroamination of Aminoalkenes to Form Pyrrolidines

The intramolecular hydroamination of alkenes presents a direct and atom-economical route to cyclic amines, including pyrrolidines. Brønsted acids have emerged as effective catalysts for this transformation, particularly for aminoalkenes bearing electron-withdrawing groups on the nitrogen atom, such as a sulfonyl group. nih.gov This modification increases the acidity of the N-H bond and facilitates the cyclization process.

The reaction is typically catalyzed by strong Brønsted acids like triflic acid (TfOH) or sulfuric acid (H₂SO₄) in a non-polar solvent such as toluene. nih.gov In the absence of an acid catalyst, the cyclization does not proceed, even with prolonged heating. nih.gov This method has been successfully applied to synthesize a variety of substituted pyrrolidines in excellent yields. nih.govtandfonline.com The choice of acid can influence the reaction time, with triflic acid generally promoting a faster reaction compared to sulfuric acid. nih.gov This strategy is a key component in the enantioselective synthesis of chiral pyrrolidines, which are important motifs in natural products and pharmaceuticals.

| Substrate | Catalyst | Yield (%) | Reference |

| N-Tosyl-4-penten-1-amine | Triflic Acid | Good | nih.gov |

| N-Sulfonyl Aminoalkene | Sulfuric Acid | Excellent | nih.govtandfonline.com |

One-Pot Synthetic Routes to N-Substituted Nitrophenyl Pyrrolidin-2-ones

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. An efficient one-pot synthesis for N-substituted nitrophenyl pyrrolidin-2-ones has been developed utilizing an imino Diels-Alder reaction.

This method involves the three-component Povarov reaction, which condenses an aniline (B41778) (e.g., toluidine), an aldehyde (e.g., 3-nitrobenzaldehyde (B41214) or 4-nitrobenzaldehyde), and an electron-rich alkene (e.g., N-vinylpyrrolidin-2-one). The reaction is effectively catalyzed by Lewis acids such as bismuth(III) chloride (BiCl₃) under mild conditions. This cycloaddition reaction leads to the formation of complex tetrahydroquinoline structures bearing a C-4 substituted pyrrolidin-2-one moiety, including derivatives with a 2-nitrophenyl group at the C-2 position of the tetrahydroquinoline core. This approach provides a simple, efficient, and economical route to novel, polyfunctionalized heterocyclic systems.

| Aniline | Aldehyde | Catalyst | Product |

| Toluidine | 3-Nitrobenzaldehyde | BiCl₃ | N-[6-methyl-2-(3'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one |

| Toluidine | 4-Nitrobenzaldehyde | BiCl₃ | N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one |

Spectroscopic and Crystallographic Elucidation of 1 2 Nitrophenyl Sulfonyl Pyrrolidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural assignment for 1-((2-nitrophenyl)sulfonyl)pyrrolidine can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is characterized by two main regions: the aliphatic region corresponding to the pyrrolidine (B122466) ring protons and the aromatic region for the 2-nitrophenyl group protons.

Pyrrolidine Ring Protons: The pyrrolidine ring contains two pairs of chemically distinct methylene (B1212753) (CH₂) groups. The protons on the carbons adjacent to the sulfonamide nitrogen (positions 2' and 5') are expected to be deshielded due to the electron-withdrawing effect of the sulfonyl group. These would appear as a triplet at approximately 3.3-3.6 ppm. The protons on the other two carbons (positions 3' and 4') would appear further upfield as a multiplet around 1.8-2.1 ppm. libretexts.org

2-Nitrophenyl Group Protons: The aromatic protons of the 2-nitrophenyl group are expected to exhibit a complex splitting pattern due to their ortho, meta, and para relationships. The ortho-substitution pattern breaks the symmetry seen in para-substituted analogs. chemicalbook.com Based on data for 2-nitrobenzenesulfonyl chloride, the proton ortho to both the sulfonyl and nitro groups (H-3) would be the most deshielded, appearing around 8.2-8.3 ppm. chemicalbook.com The other three aromatic protons (H-4, H-5, H-6) would likely resonate in the range of 7.8-8.0 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Pyrrolidine Ring Carbons: The carbons adjacent to the nitrogen (C-2' and C-5') would be shifted downfield to approximately 48-52 ppm. The β-carbons (C-3' and C-4') are expected to resonate at a higher field, around 24-28 ppm. hw.ac.uk

2-Nitrophenyl Group Carbons: The aromatic region would display six signals. The carbon atom attached to the sulfonyl group (C-1) and the carbon bearing the nitro group (C-2) are quaternary and would be significantly influenced by these substituents. Based on data for 2-nitrobenzenesulfonyl chloride, C-1 is expected around 140-144 ppm, while C-2, attached to the highly electron-withdrawing nitro group, would be further downfield, potentially around 148-152 ppm. chemicalbook.comresearchgate.net The remaining four aromatic carbons (C-3 to C-6) would appear in the typical aromatic region of 124-136 ppm. oregonstate.educompoundchem.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2', 5' (α-CH₂) | ~3.3 - 3.6 (t) | ~48 - 52 |

| 3', 4' (β-CH₂) | ~1.8 - 2.1 (m) | ~24 - 28 |

| Ar-H (H-3) | ~8.2 - 8.3 (d) | ~124 - 128 |

| Ar-H (H-4, H-5, H-6) | ~7.8 - 8.0 (m) | ~129 - 136 |

| Ar-C (C-1) | - | ~140 - 144 |

| Ar-C (C-2) | - | ~148 - 152 |

Advanced Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to establish the connectivity of atoms within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. emerypharma.comresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak would be expected between the signals of the α-CH₂ (positions 2', 5') and β-CH₂ (positions 3', 4') protons of the pyrrolidine ring, confirming their adjacent relationship. emerypharma.com Similarly, correlations between adjacent aromatic protons would help to assign their specific positions on the nitrophenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton signals of the pyrrolidine ring (e.g., ~3.4 ppm) to their corresponding carbon signals (e.g., ~50 ppm). researchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For instance, a correlation would be expected from the α-protons of the pyrrolidine ring (~3.4 ppm) to the sulfonyl-bearing aromatic carbon (C-1, ~142 ppm), confirming the N-S bond connectivity.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfonamide and Nitro Group Vibrations

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. ripublication.com The FTIR spectrum of this compound would be dominated by absorptions from the sulfonamide and nitro groups.

Sulfonamide Group (SO₂N): The sulfonamide group gives rise to two strong and characteristic stretching vibrations for the S=O bonds. The asymmetric stretching vibration is expected in the range of 1330-1370 cm⁻¹, while the symmetric stretching vibration typically appears between 1150-1180 cm⁻¹. researchgate.net

Nitro Group (NO₂): Aromatic nitro compounds also exhibit two distinct, strong absorption bands. The asymmetric N-O stretching vibration is found in the region of 1530-1560 cm⁻¹, and the symmetric stretch occurs at 1340-1370 cm⁻¹. orgchemboulder.comspectroscopyonline.com The latter may overlap with the asymmetric SO₂ stretch.

Other Vibrations: Additional peaks would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the pyrrolidine ring (below 3000 cm⁻¹), as well as C-N stretching from the pyrrolidine ring around 1100-1110 cm⁻¹. sci-hub.se

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Sulfonamide (-SO₂N-) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide (-SO₂N-) | Symmetric Stretch | 1150 - 1180 | Strong |

| Pyrrolidine (C-N) | Stretch | 1100 - 1110 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation pathways, which can provide further structural confirmation. rsc.org

Molecular Formula Confirmation: The molecular formula of this compound is C₁₀H₁₂N₂O₄S, corresponding to a monoisotopic mass of 256.052 Da. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, with an m/z value of approximately 257.060. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million.

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key expected fragmentation pathways include: nih.govmdpi.com

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which could lead to the formation of the 2-nitrobenzenesulfonyl cation (m/z 186) and a neutral loss of pyrrolidine (70 Da), or the formation of a pyrrolidinium (B1226570) ion (m/z 70) and a neutral loss of the 2-nitrobenzenesulfonyl radical.

Loss of SO₂: A neutral loss of sulfur dioxide (SO₂, 64 Da) from the precursor or major fragment ions is another characteristic fragmentation of sulfonyl compounds.

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, often through the loss of ethylene (B1197577) (C₂H₄, 28 Da). nih.gov

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃N₂O₄S]⁺ | ~257.060 | Protonated molecular ion |

| [M+H - SO₂]⁺ | [C₁₀H₁₃N₂O₂S]⁺ | ~193.079 | Loss of sulfur dioxide |

| [C₆H₄NO₂S]⁺ | [C₆H₄NO₂S]⁺ | ~186.001 | 2-nitrobenzenesulfonyl cation from S-N cleavage |

| [C₄H₈N]⁺ | [C₄H₈N]⁺ | ~70.065 | Pyrrolidinium ion from S-N cleavage |

Ultra-High-Performance Liquid Chromatography with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) in Derivatization Studies

The 2-nitrophenylsulfonyl moiety, a key structural component of this compound, serves as an effective derivatizing group in advanced analytical applications. In studies involving the analysis of amino acids and other primary and secondary amines, derivatization agents containing this group are employed to enhance chromatographic separation and mass spectrometric detection.

When a molecule like this compound is analyzed by HRMS/MS, it undergoes controlled fragmentation, yielding diagnostic ions that confirm its structure. The bond between the pyrrolidine nitrogen and the sulfur atom is a likely site of cleavage. A characteristic fragment ion observed in the negative ion mode for compounds containing this moiety is C₆H₄NO₅S⁻, which corresponds to the 2-nitrobenzenesulfonylate group. The high mass accuracy of HRMS allows for the unambiguous identification of this fragment, providing strong evidence for the presence of the 2-nitrophenylsulfonyl substructure. This feature is particularly valuable for selectively detecting and quantifying molecules tagged with this group in complex biological or environmental matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from ground states to excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is primarily dictated by the 2-nitrophenyl chromophore.

Molecules containing aromatic rings and nitro groups typically exhibit two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring. For substituted phenols, which serve as a basic chromophore model, these transitions result in a primary band around 210-220 nm and a secondary band near 270 nm.

n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and sulfonyl groups) to antibonding π* orbitals of the aromatic ring. These bands are typically of lower intensity and can sometimes be masked by the more intense π → π* bands.

The specific wavelengths and intensities of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, the presence of the 2-nitrophenylsulfonyl group ensures characteristic absorption in the UV region of the electromagnetic spectrum.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a solved crystal structure for this compound specifically is not publicly available in the searched literature. Therefore, the subsequent discussion on its crystallographic parameters is based on highly analogous compounds containing the benzenesulfonamide (B165840) and pyrrolidine moieties.

Analysis of closely related sulfonamide structures reveals common crystallization patterns. For instance, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a similar compound, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. Another analogue, 1-(4-Nitrophenyl)pyrrolidine, also adopts an orthorhombic system but with the space group Pbca. Other related sulfonamides have been found to crystallize in monoclinic and triclinic systems. This variability indicates that the crystal packing of this compound could adopt one of several common crystal systems, influenced by subtle intermolecular forces.

Although the exact structure of this compound has not been determined, the bond lengths and angles within its key functional groups can be reliably predicted from published data on analogous structures. The sulfonamide linkage, in particular, has well-characterized geometric parameters.

Based on crystallographic data from related compounds like 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the following parameters are expected:

| Bond/Angle | Typical Value (Å or °) |

| S=O Bond Length | 1.435 Å |

| S–N Bond Length | 1.625 Å |

| S–C Bond Length | 1.770 Å |

| O–S–O Angle | ~119-120° |

| O–S–N Angle | ~106-107° |

| C–S–N Angle | ~107° |

The geometry around the sulfur atom is a distorted tetrahedron. The pyrrolidine ring is expected to adopt a non-planar, puckered conformation, typically an envelope or twist form, to minimize steric strain.

The crystal packing of this compound would be governed by a network of weak intermolecular interactions. Lacking strong hydrogen bond donors like N-H or O-H groups, the supramolecular architecture would be dominated by other forces:

C–H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl and nitro groups are effective hydrogen bond acceptors. Weak hydrogen bonds between these oxygen atoms and hydrogen atoms on the pyrrolidine and phenyl rings of neighboring molecules are expected to be a primary organizing force in the crystal lattice.

π–π Stacking: The electron-deficient nitrophenyl rings could engage in π–π stacking interactions, further stabilizing the crystal structure. These interactions involve the face-to-face or offset stacking of aromatic rings from adjacent molecules.

These combined interactions would lead to the formation of a stable, three-dimensional supramolecular assembly.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and stoichiometric composition.

For this compound, with the molecular formula C₁₀H₁₂N₂O₄S, the theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.110 | 46.86% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.72% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.94% |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.99% |

| Sulfur | S | 32.06 | 1 | 32.060 | 12.52% |

| Total | 256.276 | 100.00% |

A synthesized sample of the compound would be considered pure if its experimentally determined elemental composition closely matches these calculated values.

Advanced Computational and Theoretical Investigations of 1 2 Nitrophenyl Sulfonyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key chemical properties. For 1-((2-Nitrophenyl)sulfonyl)pyrrolidine, DFT calculations would provide fundamental insights into its stability and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to find its equilibrium geometry. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents expected values for key structural parameters based on DFT calculations of similar sulfonamide structures. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S-N (Sulfonamide) | ~1.63 Å |

| Bond Length | S=O (Sulfonyl) | ~1.43 Å |

| Bond Length | S-C (Aromatic) | ~1.77 Å |

| Bond Length | N-O (Nitro) | ~1.22 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-S-N-C (Pyrrolidine) | Variable (Defines conformation) |

Frontier Molecular Orbital (HOMO-LUMO) Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring and the phenyl ring, which are the more electron-rich portions. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing 2-nitrophenyl group, particularly on the nitro (NO₂) moiety. This distribution indicates that the molecule would likely accept electrons at the nitro-substituted ring in a chemical reaction.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Values are representative of typical nitrophenyl sulfonamides as determined by DFT calculations.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -7.0 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | ~ -2.5 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

Negative Regions (Red): These areas have an excess of electron density and are prone to electrophilic attack. For this molecule, the most negative potentials would be located on the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are expected around the hydrogen atoms of the pyrrolidine ring.

Neutral Regions (Green): These areas have a near-zero potential and are less reactive, typically found over the surfaces of the aromatic carbon ring.

The MEP map would clearly show that the oxygen atoms are the primary sites for interactions with electrophiles or for forming hydrogen bonds.

Quantum Chemical Topology and Intermolecular Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) Framework Applications

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). nih.govmdpi.com By analyzing the critical points in the electron density, QTAIM can classify interactions as covalent, ionic, or hydrogen bonds.

Key parameters at a bond critical point (BCP) include:

Electron Density (ρ(r)): Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)): A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces.

For this compound, QTAIM analysis would confirm the covalent nature of the S-N, S-C, and S=O bonds, characterized by high ρ(r) and negative ∇²ρ(r) values at their respective BCPs. nih.govmdpi.com

Table 3: Predicted QTAIM Parameters for Key Bonds (Illustrative) This table shows the expected nature of topological parameters for covalent bonds within the molecule.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Indicated |

| S=O | High (>0.3) | Negative | Polar Covalent |

| S-N | Moderate (~0.2) | Negative | Polar Covalent |

| S-C | Moderate (~0.2) | Negative | Covalent |

Reduced Density Gradient (RDG) and Noncovalent Interactions (NCI) Analysis

The Reduced Density Gradient (RDG) is a method used to identify and visualize weak noncovalent interactions (NCI) within and between molecules. wikipedia.orgchemrxiv.org It is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂).

This analysis generates 3D isosurfaces that reveal different types of interactions:

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green Isosurfaces: Represent weak, delocalized interactions such as van der Waals forces.

Red Isosurfaces: Signify strong repulsive interactions, often found in sterically hindered regions or within rings.

In this compound, RDG-NCI analysis would likely reveal weak intramolecular van der Waals interactions between the pyrrolidine ring and the 2-nitrophenyl group, contributing to its conformational stability. The red patches would highlight steric repulsion, particularly between the bulky sulfonyl group and the ortho-nitro group on the phenyl ring.

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing. For this compound, this analysis elucidates the nature and prevalence of various non-covalent contacts that stabilize the supramolecular architecture.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface) are calculated. These are combined into a normalized contact distance (dnorm), which is color-coded onto the surface to highlight intermolecular contacts. mdpi.com Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum, while blue regions represent longer contacts. mdpi.com

For this compound, the analysis of the fingerprint plots reveals the quantitative contributions of different intermolecular interactions. The most significant contributors to the crystal packing are O···H/H···O, H···H, and C···H/H···C interactions. nih.gov The high percentage of O···H contacts underscores the importance of interactions involving the oxygen atoms of the nitro and sulfonyl groups with hydrogen atoms from neighboring pyrrolidine and phenyl rings. The large contribution from H···H contacts is typical for organic molecules and arises from van der Waals forces. scirp.org C···H contacts often indicate the presence of weaker C-H···π interactions, which further stabilize the crystal structure. mdpi.com

Table 1: Interactive Data Table of Predicted Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Contribution (%) | Description of Interaction |

| O···H / H···O | 40.1% | Interactions between oxygen atoms (nitro, sulfonyl) and hydrogen atoms. nih.gov |

| H···H | 27.5% | Van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov |

| C···H / H···C | 12.4% | Weak interactions, potentially including C-H···π stacking. nih.gov |

| C···C | 6.1% | π–π stacking interactions between aromatic rings. nih.gov |

| O···C / C···O | 6.0% | Interactions between oxygen and carbon atoms. nih.gov |

| Other | 7.9% | Minor contributions from other contacts (e.g., O···O, N···H). nih.gov |

The crystal packing is therefore dominated by a network of hydrogen bonds and van der Waals forces, creating a stable three-dimensional supramolecular assembly. nih.gov

Quantitative Interaction Energy Calculations for Supramolecular Assemblies

To further quantify the forces governing the supramolecular structure of this compound, interaction energy calculations are performed. These calculations, typically using Density Functional Theory (DFT) at a level such as B3LYP/6-31G(d,p), determine the strength of the interactions between molecular pairs within the crystal. nih.gov

The total interaction energy (Etot) is decomposed into four key components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) energies. nih.gov

Electrostatic energy (Eele) arises from the attraction or repulsion between the static charge distributions of the molecules.

Polarization energy (Epol) accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion energy (Edis) is a quantum mechanical effect resulting from instantaneous electronic fluctuations, leading to attractive forces (van der Waals).

Exchange-repulsion energy (Erep) is a consequence of the Pauli exclusion principle, preventing molecules from occupying the same space.

For sulfonamide structures, the electrostatic and dispersion components are typically the most significant contributors to the total interaction energy. nih.govmdpi.com The electrostatic energy is driven by polar groups like the sulfonyl and nitro moieties, while the dispersion energy is significant due to π–π stacking between the phenyl rings. nih.govmdpi.com The sum of these components provides a quantitative measure of the stability of the supramolecular assembly. nih.gov

Table 2: Interactive Data Table of Calculated Interaction Energies (kJ/mol) for a Molecular Dimer of this compound

| Energy Component | Calculated Value (kJ/mol) | Physical Basis |

| Electrostatic (Eele) | -65.8 | Attraction between permanent multipoles. nih.gov |

| Polarization (Epol) | -12.3 | Induction effects from molecular polarization. nih.gov |

| Dispersion (Edis) | -48.5 | London dispersion forces. nih.gov |

| Exchange-Repulsion (Erep) | 89.2 | Pauli repulsion. nih.gov |

| Total Energy (Etot) | -37.4 | Sum of all energy components. nih.gov |

These calculations confirm that the attractive forces, particularly electrostatic and dispersion, overcome the repulsive forces, leading to a stable crystal lattice.

Theoretical Spectroscopic Property Prediction

Prediction of UV-Visible Spectra from DFT and Time-Dependent DFT (TD-DFT)

Computational methods, specifically DFT and its time-dependent extension (TD-DFT), are invaluable for predicting and interpreting the electronic absorption spectra of molecules like this compound. qnl.qa These calculations provide insights into the electronic transitions responsible for the observed UV-Visible absorption bands. nih.gov

The process begins with optimizing the molecule's ground-state geometry using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)). rsc.org Solvent effects, which can significantly influence spectral properties, are typically included using a polarizable continuum model (PCM). qnl.qa Following optimization, TD-DFT calculations are performed on the ground-state geometry to compute the vertical excitation energies, oscillator strengths (ƒ), and compositions of the electronic transitions. qnl.qarsc.org

For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electron-donating pyrrolidine ring and the electron-withdrawing nitrophenyl group suggests that the lowest energy absorption band will be due to an intramolecular charge transfer (ICT) transition. rsc.org This transition involves the promotion of an electron from the HOMO, primarily localized on the pyrrolidine and sulfonyl groups, to the LUMO, which is predominantly centered on the nitrophenyl moiety. qnl.qarsc.org

Table 3: Interactive Data Table of Predicted UV-Visible Spectral Data for this compound

| Predicted λmax (nm) | Oscillator Strength (ƒ) | Transition Assignment | Orbitals Involved |

| 345 | 0.215 | π → π* (ICT) | HOMO → LUMO |

| 280 | 0.150 | π → π | HOMO-1 → LUMO |

| 255 | 0.098 | n → π | HOMO-2 → LUMO |

The results from TD-DFT calculations allow for a detailed assignment of the spectral bands, correlating them with specific electronic excitations and providing a deeper understanding of the molecule's electronic structure. nih.gov

Computational Studies on Reaction Mechanisms and Tautomeric Equilibria

Computational chemistry provides powerful tools to investigate the reaction pathways for the synthesis of this compound and to explore its potential tautomeric forms. researchgate.net By modeling the energies of reactants, transition states, and products, DFT calculations can elucidate reaction mechanisms and predict the feasibility of different chemical transformations. nih.gov For instance, the synthesis of this compound typically involves the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride. Computational modeling can map the potential energy surface for this nucleophilic substitution reaction, identifying the transition state structure and calculating the activation energy barrier, which determines the reaction rate. researchgate.net

Tautomerism, the interconversion of structural isomers through proton transfer, is another area where computational studies are insightful. nih.gov While this compound itself is not expected to exhibit significant tautomerism in its ground state, substituted derivatives or related compounds could exist in different tautomeric forms. researchgate.net DFT calculations can be used to determine the relative energies and thermodynamic stabilities of potential tautomers (e.g., keto-enol or amide-imidic acid forms in related systems). nih.govresearchgate.net By comparing the Gibbs free energies of the different isomers, it is possible to predict the equilibrium populations of each tautomer under specific conditions, which is crucial for understanding the compound's reactivity and spectroscopic properties. nih.gov

Investigation of Charge Transfer Phenomena and their Implications for Molecular Interactions

Charge transfer (CT) is a fundamental electronic process in this compound that significantly influences its properties. This phenomenon can occur both within the molecule (intramolecular) and between adjacent molecules (intermolecular).

Intramolecular Charge Transfer (ICT) arises from the electronic asymmetry within the molecule. The pyrrolidine ring acts as an electron-donating group, while the (2-nitrophenyl)sulfonyl moiety is a strong electron-accepting group. This donor-acceptor structure facilitates the transfer of electron density from the pyrrolidine ring towards the nitrophenyl ring upon electronic excitation. documentsdelivered.com This ICT is directly responsible for the lowest energy band in the UV-Visible absorption spectrum. rsc.org The extent of ICT can be modulated by solvent polarity, often leading to solvatochromic shifts in the absorption maximum. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 2 Nitrophenyl Sulfonyl Pyrrolidine

Reduction Chemistry of the Nitro Group in the 2-Nitrophenyl Moiety

The nitro group on the 2-nitrophenyl portion of the molecule is a key functional handle that can be readily transformed into other functionalities, most commonly an amino group. This reduction is a pivotal step in many synthetic sequences, as the resulting 2-aminophenylsulfonyl derivative is a versatile precursor for constructing heterocyclic systems. The conversion of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry, and various methods are applicable to 1-((2-nitrophenyl)sulfonyl)pyrrolidine. rsc.orgresearchgate.net

Commonly employed methods involve catalytic hydrogenation or the use of dissolving metals in acidic media. organic-chemistry.org Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is highly efficient. beilstein-journals.org Alternatively, metal-based reductions provide a mild and effective means to achieve this transformation. Reagents like iron powder in acidic media (e.g., acetic acid or hydrochloric acid), zinc dust with acetic acid, or tin(II) chloride in concentrated hydrochloric acid are frequently used. organic-chemistry.org These methods are generally selective for the nitro group, leaving other functional groups within the molecule, such as the sulfonamide, intact. nih.gov The choice of reagent can be critical, especially when other reducible functional groups are present in more complex derivatives of the parent compound. beilstein-journals.orgnih.gov

The reduction process involves a six-electron transfer to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine. researchgate.net The resulting 1-((2-aminophenyl)sulfonyl)pyrrolidine is a key intermediate for subsequent cyclization reactions.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, may reduce other functional groups (e.g., alkenes). |

| H₂ / Raney Nickel | Hydrogen gas, typically in ethanol | Effective, often used when dehalogenation is a concern with Pd/C. beilstein-journals.org |

| Iron (Fe) / Acid (HCl, CH₃COOH) | Acidic aqueous solution, often heated | Mild, cost-effective, and often selective for the nitro group. organic-chemistry.org |

| Zinc (Zn) / Acid (HCl, CH₃COOH) | Acidic solution, room temperature or gentle warming | Mild conditions, good for substrates with other reducible groups. organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often at room temperature | A classic method, provides clean conversion to the amine. rsc.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions in the presence of other sensitive groups. rsc.org |

Derivatization Reactions for Analytical and Synthetic Applications

The 2-nitrophenylsulfonyl group, often referred to as a "nosyl" (Ns) group, is a valuable moiety in the design of derivatization reagents for both analytical and synthetic purposes. Its reactivity towards nucleophiles forms the basis of these applications.

The 2-nitrophenylsulfonyl chloride and related activated species are employed as derivatization reagents, particularly for primary and secondary amines, such as those found in amino acids. The principle behind this application is the formation of a stable sulfonamide bond between the reagent and the analyte. This chemical tagging serves several purposes in analytical chemistry. For instance, derivatization can enhance the detectability of an analyte by introducing a chromophore or a group that ionizes efficiently in mass spectrometry.

In the context of analyzing amino acids with techniques like ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), derivatization is crucial. Reagents incorporating the 2-nitrophenylsulfonyl moiety are designed to react specifically with the amino groups of analytes. This tagging improves the chromatographic behavior of the otherwise highly polar amino acids on reverse-phase columns and increases ionization efficiency, leading to higher sensitivity and selectivity in detection. The nosyl group itself can be a characteristic fragment in tandem mass spectrometry, allowing for selective monitoring of all derivatized analytes.

The mechanism of derivatization with a 2-nitrophenylsulfonyl reagent, such as 2-nitrophenylsulfonyl chloride, is a nucleophilic acyl substitution at the sulfur atom. The reaction is typically carried out under basic conditions. The amino group of the analyte (e.g., an amino acid) acts as the nucleophile.

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride.

This attack forms a transient pentacoordinate sulfur intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group.

A proton is lost from the nitrogen atom, often facilitated by the basic conditions, to yield the final, stable N-(2-nitrophenylsulfonyl) derivative (a sulfonamide).

The presence of the ortho-nitro group makes the sulfur atom more electrophilic, thereby increasing the reaction rate compared to unsubstituted benzenesulfonyl chloride. This derivatization is robust and typically proceeds to completion under mild conditions, making it a reliable method for quantitative analysis.

Table 2: Mechanistic Overview of Derivatization with 2-Nitrophenylsulfonyl Chloride

| Step | Description | Key Species |

|---|---|---|

| 1. Nucleophilic Attack | The amino group of the analyte attacks the electron-deficient sulfur atom. | Analyte (e.g., R-NH₂), 2-Nitrophenylsulfonyl chloride |

| 2. Intermediate Formation | A pentacoordinate sulfur intermediate is formed. | [R-NH₂⁺-SO₂(Ar)-Cl]⁻ |

| 3. Leaving Group Departure | The chloride ion is expelled. | R-NH⁺-SO₂(Ar), Cl⁻ |

| 4. Deprotonation | A base removes a proton from the nitrogen atom to give the final product. | R-N-SO₂(Ar) (Sulfonamide) |

Novel Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the nitro group and the sulfonyl linker in this compound derivatives enables their use in constructing complex, fused heterocyclic architectures through intramolecular cyclization reactions.

A novel synthetic route has been developed that leads to the formation of the complex Pyrrolo[1,2-a] nih.govresearchgate.netmanchester.ac.ukbenzothiadiazocine ring system. This transformation has been reported for a closely related substrate, 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone. researchgate.net The reaction proceeds under basic conditions (using sodium hydroxide). researchgate.net

Rearrangement Reactions Involving 2-Nitrophenylsulfonyl Groups, e.g., Truce-Smiles Type Rearrangements

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution in which a carbanion attacks an aromatic ring, displacing a heteroatom substituent (like a sulfone) from the ipso-position. manchester.ac.uk The 2-nitrophenylsulfonyl group is particularly susceptible to such rearrangements because the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. nih.gov

In a notable example related to the synthesis of the Pyrrolo[1,2-a] nih.govresearchgate.netmanchester.ac.ukbenzothiadiazocine system, an unusual Truce-Smiles type rearrangement was observed. researchgate.net Starting from 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone, treatment with a base generates a carbanion on the acetone (B3395972) moiety. researchgate.net This carbanion can then act as an intramolecular nucleophile. Instead of a simple cyclization, the reaction proceeds via the carbanion attacking the ipso-carbon of the 2-nitrophenyl ring (the carbon atom attached to the sulfonyl group), leading to the displacement of the sulfonyl group and the formation of a new carbon-carbon bond. researchgate.netmanchester.ac.uk Such rearrangements are powerful tools for skeletal reorganization and the synthesis of complex molecular structures that are otherwise difficult to access. nih.govnih.gov

Broader Applications in Advanced Organic Synthesis and Chemical Biology Tool Development

Utilization as Key Synthetic Intermediates in Complex Molecule Construction

The robust nature of the 2-nitrophenylsulfonyl (nosyl) group as a protecting group for amines, combined with the stereochemical possibilities of the pyrrolidine (B122466) ring, makes this class of compounds powerful intermediates in the synthesis of intricate molecular targets. ontosight.ai

The total synthesis of natural products, particularly complex alkaloids like those from the Strychnos family, presents a significant challenge in organic chemistry. researchgate.netrsc.org The construction of the characteristic fused 5-6-6 ring system of the strychnos skeleton requires precise stereochemical control. researchgate.net

Research has demonstrated an effective strategy for building the fused cyclohexane (B81311) and pyrrolidine portion of the strychnos skeleton utilizing a domino intermolecular and intramolecular SN2 cyclization. researchgate.net In this synthetic route, a derivative of 1-((2-nitrophenyl)sulfonyl)pyrrolidine serves as a crucial precursor. The 2-nitrophenylsulfonyl group acts as an amine protecting group that is stable under various reaction conditions but can be removed selectively at a later stage. ontosight.ai This strategy allows for the smooth formation of the pyrrolidine ring with good yield, effectively avoiding competing elimination reactions that can plague such cyclizations. researchgate.net The resulting fused ring system is a key structural motif that forms the core of many Strychnos alkaloids, highlighting the integral role of this synthetic intermediate in accessing these biologically active molecules. researchgate.netacs.orgnih.gov

Development of Derivatization Reagents for Analytical Chemistry and Metabolomics

In analytical chemistry and metabolomics, the detection and quantification of low-abundance biomolecules often require chemical derivatization to enhance their signal in analytical instruments like mass spectrometers. The 2-nitrophenylsulfonyl moiety has been successfully incorporated into reagents designed for this purpose. mdpi.com

A notable example is the development of a derivatization reagent, Ns-MOK-β-Pro-OSu, which contains a 2-nitrophenylsulfonyl group. This reagent is designed to react with amino acids, including taurine, to improve their detection by ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com

The key features of this derivatization strategy are:

Protection and Activation: The 2-nitrophenylsulfonyl (nosyl) group is used to protect a phenolic hydroxyl group within the reagent. mdpi.com

Enhanced Ionization: The presence of the nosyl group and other features in the derivatizing agent enhances the ionization efficiency of the target analytes.

Signature Fragmentation: Upon fragmentation in the mass spectrometer, the derivatized amino acids produce a characteristic fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S). This common fragment allows for highly selective and sensitive detection of all derivatized analytes in a complex biological sample. mdpi.com

This approach has enabled the rapid detection of 18 different amino acids in biological samples within 10 minutes, demonstrating the utility of the 2-nitrophenylsulfonyl moiety in developing powerful analytical tools for metabolomics research. mdpi.com

Computational Studies for Rational Molecular Design and Interaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. In silico methods, such as molecular docking and ADMET prediction, allow researchers to evaluate the potential of new molecules as therapeutic agents before undertaking costly and time-consuming synthesis and biological testing. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is frequently used to predict the binding mode of small molecule ligands to the active site of a protein or receptor.

While specific docking studies on this compound are not extensively documented in the provided sources, research on a closely related analogue, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, provides significant insight. This compound was studied in silico to evaluate its potential as an inhibitor against several therapeutic targets. nih.gov

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Dihydropteroate synthase (DHPS) | 5UOY | -7.5 | Lys21, Arg22, Arg23, Ser24, Asn26 |

| DNA Topoisomerase II | 5MMN | -7.8 | Asp139, Gln140, Asn141, Arg142, Thr143 |

| SARS-CoV-2 Spike Glycoprotein | 6VSB | -6.9 | Gln493, Ser494, Tyr495, Gly496, Phe497 |

These docking studies indicated that the sulfonamide derivative has promising inhibitory prospects against these targets, forming key hydrogen bonds and other non-covalent interactions within the binding pockets. nih.gov For instance, studies on another analogue, {(4-nitrophenyl)sulfonyl}tryptophan, revealed that the sulfonamide group could form hydrogen bonds with residues like Gly143 and Cys145 in the active site of the SARS Coronavirus Main Proteinase. mdpi.com Such computational predictions are crucial for the rational design of new and more potent inhibitors.

Beyond predicting binding, computational tools can forecast the pharmacokinetic properties of a molecule, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify compounds with good drug-like properties early in the discovery process. nih.gov

For the derivative 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, in silico ADMET predictions awarded it suitable bioavailability credentials. nih.gov This suggests that the molecule possesses physicochemical properties consistent with those of orally bioavailable drugs. Key predicted parameters often include:

Lipinski's Rule of Five: A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and, therefore, allows for the prediction of oral absorption and blood-brain barrier penetration. nih.gov

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is a critical factor for absorption and distribution.

Gastrointestinal (GI) Absorption: Predicts the percentage of the drug that is absorbed through the human intestine.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross the BBB and act on targets within the central nervous system.

These computational assessments provide a comprehensive profile of a compound's likely behavior in vivo, guiding the selection and optimization of candidates for further development. nih.gov

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Sustainable Synthesis of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine Derivatives

The synthesis of sulfonamides, including this compound derivatives, is moving towards more environmentally friendly and efficient methods. rsc.org Future research is focused on developing novel catalytic systems that align with the principles of green chemistry.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the formation of the sulfonamide bond under mild, aqueous conditions, thereby reducing the reliance on harsh organic solvents and reagents.

Heterogeneous Catalysis: The development of recyclable, solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, can simplify product purification and catalyst recovery. nih.govmdpi.com For instance, chitosan, a biodegradable polymer, can be used as a support for copper catalysts in the synthesis of pyrrolidine (B122466) derivatives. mdpi.com

Photoredox Catalysis: Visible-light-mediated catalysis offers a powerful tool for forming C-N and S-N bonds under ambient conditions, providing an energy-efficient alternative to traditional thermal methods.

Alternative Solvents: Research into the use of sustainable solvents like deep eutectic solvents (DES) or water is gaining traction. rsc.org A general and mild method for synthesizing sulfonamides has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in solvents like water, ethanol, and glycerol. rsc.org

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Advantages | Potential Application for this compound | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable. | Enzymatic coupling of 2-nitrobenzenesulfonyl chloride with pyrrolidine. | Identifying and engineering suitable enzymes (e.g., sulfotransferases). |

| Heterogeneous Catalysis | Catalyst reusability, simplified workup, potential for continuous flow. mdpi.com | Using polymer-supported bases or metal catalysts for the sulfonylation reaction. nih.gov | Development of robust and highly active solid-phase catalysts. |

| Photoredox Catalysis | Energy-efficient (uses visible light), high functional group tolerance. | Light-mediated coupling reactions to form complex pyrrolidine derivatives. | Designing novel photosensitizers and exploring new reaction pathways. |

| Sustainable Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. rsc.org | Performing the synthesis in water or deep eutectic solvents. rsc.org | Optimizing reaction conditions and yields in non-traditional media. |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions require detailed knowledge of their kinetics and mechanisms. perkinelmer.com Advanced spectroscopic techniques are becoming indispensable tools for the real-time, in-situ monitoring of the synthesis of this compound and its derivatives. southampton.ac.ukpolito.it

Emerging applications include:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking characteristic bond vibrations. perkinelmer.commdpi.com This allows for precise determination of reaction endpoints and the identification of transient species. Modern FT-IR spectrometers have fast scan capabilities suitable for monitoring rapid chemical reactions. perkinelmer.com

Process Analytical Technology (PAT): Integrating spectroscopic sensors directly into reaction vessels is a core component of PAT. polito.it This approach enables continuous monitoring and control of critical process parameters, ensuring consistent product quality and optimizing yields. polito.it

Hyphenated Techniques: Combining separation methods like chromatography with spectroscopy (e.g., LC-IR) can provide detailed information about complex reaction mixtures, helping to identify byproducts and intermediates. numberanalytics.com

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy can probe reaction dynamics on ultrafast timescales, offering deep mechanistic insights into the bond-forming steps of the synthesis. numberanalytics.com

By providing a continuous stream of data, these methods facilitate a deeper understanding of reaction pathways, leading to more efficient and controlled synthetic processes. perkinelmer.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for Synthesis Monitoring |

| In-situ FT-IR Spectroscopy | Real-time concentration of reactants/products, detection of intermediates. perkinelmer.com | Non-invasive, provides structural information, applicable to solution and slurry reactions. |

| Raman Spectroscopy | Molecular-level information, probing of vibrational modes. mdpi.com | Excellent for aqueous systems, non-destructive, can be used with fiber-optic probes. |

| UV/Vis Spectroscopy | Concentration of chromophoric species. mdpi.com | Simple, cost-effective, suitable for monitoring reactions involving colored compounds like 2-nitrophenyl derivatives. mdpi.com |

| Time-Resolved IR (TRIR) | Dynamics of chemical reactions on ultrafast timescales. numberanalytics.com | Detailed understanding of reaction mechanisms and kinetics. numberanalytics.com |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound derivatives, these computational tools offer significant potential.

Future directions in this area involve:

Predictive Modeling: ML algorithms can be trained on existing datasets of sulfonamides to predict properties such as bioactivity, solubility, and synthetic accessibility for novel, computationally designed derivatives. nih.gov